Product packaging for N-methyl-5-phenyl-3-isoxazolecarboxamide(Cat. No.:CAS No. 144537-05-3)

N-methyl-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B171521
CAS No.: 144537-05-3
M. Wt: 202.21 g/mol
InChI Key: MOMKSFSROUJANN-UHFFFAOYSA-N
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Description

Significance of Isoxazolecarboxamide Scaffolds in Drug Discovery

The isoxazole (B147169) ring is a versatile and important pharmacophore in medicinal chemistry, and its derivatives, particularly those with a carboxamide functional group, have demonstrated a broad spectrum of pharmacological activities. nih.gov The isoxazolecarboxamide scaffold is recognized for its ability to form multiple non-covalent interactions with a wide range of biological targets, making it a valuable component in the design of new therapeutic agents. bohrium.com

Researchers have extensively explored isoxazolecarboxamide derivatives for various therapeutic applications. Studies on phenyl-isoxazole-carboxamide analogues have revealed potent to moderate anticancer activities against several cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7). rsc.orgresearchgate.net Furthermore, different substituted isoxazolecarboxamides have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov This wide range of biological activities underscores the importance of the isoxazolecarboxamide scaffold as a foundational structure for the development of novel drugs. rsc.orgrsc.org

Below is a table summarizing the diverse biological activities reported for various isoxazolecarboxamide derivatives, illustrating the therapeutic potential inherent in this chemical scaffold.

Derivative ClassBiological Activity InvestigatedResearch Findings
Phenyl-isoxazole-carboxamides AnticancerPotent activity against HeLa and Hep3B cancer cell lines. researchgate.net
3-Substituted-isoxazole-4-carboxamides Analgesic (Anti-nociceptive)Moderate analgesic potential observed; some derivatives identified as lead molecules for pain management. nih.govnih.gov
Isoxazole Carboxamides Antimicrobial / AntibacterialDerivatives have shown activity against various bacterial strains. bohrium.comnih.gov
Isoxazole Carboxamides Anti-inflammatoryThe isoxazole nucleus is associated with anti-inflammatory properties. nih.govnih.gov
5-Methylisoxazole-3-carboxamides AntitubercularCertain derivatives showed significant activity against Mycobacterium tuberculosis.

This table is illustrative of the broad activities of the isoxazolecarboxamide scaffold and is based on findings from various research studies.

Historical Context of Isoxazole Derivatives in Pharmaceutical Research

The history of isoxazole derivatives in pharmaceuticals is rooted in the broader exploration of heterocyclic chemistry. The isoxazole ring itself, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a subject of study for decades due to its presence in both natural products and synthetic compounds with significant biological activity. nih.gov

The development of isoxazole-based drugs has led to the approval of several important medications. For instance, the sulfonamide antibiotics, such as Sulfamethoxazole and Sulfisoxazole, incorporate the isoxazole ring and have been crucial in treating bacterial infections. nih.gov Another key example is Leflunomide, an isoxazole-containing drug used in the treatment of rheumatoid arthritis. researchgate.net The success of these and other isoxazole-based drugs has cemented the isoxazole nucleus as a privileged scaffold in pharmaceutical research, continually inspiring the synthesis and evaluation of new derivatives. nih.govnih.gov

The timeline below highlights some key milestones in the journey of isoxazole chemistry within the pharmaceutical landscape.

Year/PeriodMilestoneSignificance
Early 20th Century Foundational SynthesisInitial methods for synthesizing the isoxazole ring were developed, paving the way for future exploration.
Mid-20th Century Discovery of Isoxazole AntibioticsThe development of isoxazole-containing penicillin derivatives (e.g., Oxacillin) and sulfonamides (e.g., Sulfamethoxazole) demonstrated their clinical utility against bacterial infections. nih.gov
Late 20th Century Development of Anti-inflammatory DrugsThe creation of drugs like Leflunomide showcased the scaffold's potential beyond antimicrobial applications. researchgate.net
21st Century Broadened Research ScopeOngoing research continues to uncover new activities for isoxazole derivatives, including anticancer, antiviral, and analgesic properties, driven by advanced synthetic techniques. rsc.orgnih.gov

This timeline provides a general overview of the historical development and is not exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B171521 N-methyl-5-phenyl-3-isoxazolecarboxamide CAS No. 144537-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-12-11(14)9-7-10(15-13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMKSFSROUJANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447232
Record name N-methyl-5-phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144537-05-3
Record name N-methyl-5-phenyl-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Methyl 5 Phenyl 3 Isoxazolecarboxamide and Its Analogues

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring, a key structural motif in N-methyl-5-phenyl-3-isoxazolecarboxamide and its analogues, can be achieved through several synthetic strategies. The two primary and most reported methodologies are the condensation of hydroxylamine (B1172632) with a three-carbon electrophilic component and the 1,3-dipolar cycloaddition reaction between alkynes or alkenes and nitrile oxides. core.ac.uk

One common approach involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, enamino ketones, and ynones. core.ac.uk For instance, the synthesis of 3,5-disubstituted isoxazoles can be initiated by reacting an aldehyde with hydroxylamine to form an oxime, which is then treated with an N-halosuccinimide to generate a hydroxymoyl chloride. This intermediate subsequently reacts with an alkyne to yield the desired isoxazole. core.ac.uk A one-pot synthesis of 3,5-disubstituted isoxazoles has been demonstrated using this principle in deep eutectic solvents. core.ac.uk

Another powerful strategy is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. core.ac.uk The nitrile oxides are typically generated in situ from precursors like aldoximes or nitroalkanes. core.ac.uk This method offers a high degree of regioselectivity in the formation of the isoxazole ring.

Furthermore, isoxazole rings can be synthesized from other heterocyclic systems. For example, the expansion of an azirine ring in azirinyl(isoxazolyl)ketones, induced by LED light, can lead to the formation of 3,5'-biisoxazoles. researchgate.net

The table below summarizes various starting materials and the resulting isoxazole derivatives, highlighting the versatility of these synthetic strategies.

Starting MaterialsReagents/ConditionsResulting Isoxazole Derivative
Aldehyde, Hydroxylamine, N-chlorosuccinimide, AlkyneDeep Eutectic Solvent (ChCl:urea), NaOH3,5-Disubstituted isoxazole
Dihaloformaldoxime, PhenylacetyleneNot specified3-Halo-5-phenyl-isoxazole
DiaroylhydrazonesHydrazine hydrate, Hydroxylamine hydrochloride3,5-Disubstituted isoxazoles
β-Fluoro enoneNaN3Isoxazole
Triflyl ketones, Imidoyl chloridesTriethylamineIsoxazole triflones

Amide Bond Coupling Reactions in Isoxazolecarboxamide Synthesis

The formation of the amide bond is a critical step in the synthesis of this compound and its analogues. This transformation is typically achieved by coupling an isoxazole carboxylic acid with an appropriate amine.

A widely used method involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For example, the synthesis of various 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives has been accomplished by reacting 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with different aniline (B41778) derivatives using EDC and DMAP in dichloromethane (B109758) (DCM). nih.gov

Another approach is the conversion of the isoxazole carboxylic acid to a more reactive species, such as an acid chloride. This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting isoxazole carbonyl chloride can then be reacted with an amine to form the desired amide. researchgate.netnih.gov For instance, 5-methylisoxazole-3-carboxamide (B1215236) derivatives were synthesized from 5-methylisoxazole-3-carbonyl chloride and various amines. researchgate.net

More recent and environmentally friendly methods for amide bond formation are also being explored. These include solvent- and transition-metal-free approaches, such as the reaction of phenyl esters with aryl amines in the presence of a simple base like sodium hydride (NaH). researchgate.netresearchgate.net Additionally, decarboxylative cross-coupling reactions between carboxylic acids and isocyanides, catalyzed by silver, present a novel route to amides. nih.gov

The following table details various coupling methods for the synthesis of isoxazolecarboxamides.

Isoxazole Carboxylic Acid/DerivativeAmineCoupling Reagents/ConditionsProduct
5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acidAniline derivativesEDC, DMAP, DCMN-Aryl-5-methyl-3-phenylisoxazole-4-carboxamide derivatives
5-methylisoxazole-3-carboxylic acidVarious aminesSOCl₂, Pyridine, then ArNH₂5-methylisoxazole-3-carboxamide derivatives
5-methylisoxazole-4-carboxylic acid chloride2-(trifluoromethyl)anilineAcetonitrile5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide
Phenyl estersAryl aminesNaH, solvent-freeAmides
Carboxylic acidsIsocyanidesSilver catalystAmides

Derivatization Approaches for Structural Modification

The structural modification of this compound and its analogues is crucial for exploring their structure-activity relationships. Derivatization can be achieved by introducing various substituents on the phenyl ring, the isoxazole core, or by modifying the amide functionality.

One common strategy involves utilizing a range of substituted anilines in the amide bond coupling reaction. nih.gov This allows for the introduction of diverse functional groups onto the N-phenyl ring of the carboxamide. For example, substituents such as trifluoromethyl and methoxyphenoxy groups have been successfully incorporated. nih.gov

Modifications can also be made to the isoxazole ring itself. The synthesis of 3-halo-5-phenyl-isoxazoles, for instance, provides a handle for further functionalization. google.com The halogen atom can be displaced by various nucleophiles, such as methoxide, to introduce new substituents at the 3-position. google.com Furthermore, transformations of the isoxazole ring itself have been reported, such as its conversion to a pyrazole (B372694) ring under certain conditions. core.ac.uk

Chemical and biochemical transformations of the isoxazole ring system can also lead to novel derivatives. For example, 2-methyl-5,5-disubstituted 4,5-dihydroisoxazolium salts can undergo nucleophilic addition of cyanide, leading to a new heterocyclic system. nih.gov Subsequent diastereoselective hydrolysis of the cyanide group can yield hydroxy acids. nih.gov

The table below presents examples of derivatization approaches.

Starting CompoundReagents/ConditionsModified Product
5-(methyl)-3-phenyl-1,2-isoxazole-4–Carboxylic acidSubstituted anilines, EDC, DMAPN-substituted-5-methyl-3-phenylisoxazole-4-carboxamides
3-Bromo-5-phenyl-isoxazolePotassium hydroxide, Methanol3-Methoxy-5-phenyl-isoxazole
2-methyl-5,5-disubstituted 4,5-dihydroisoxazolium saltCyanide anionIsoxazolidine with a cyanide group

Stereoselective Synthesis of this compound Derivatives

While the core structure of this compound is achiral, the introduction of chiral centers, for example, through substitution on the phenyl ring or modification of the isoxazole ring, necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds.

Although specific literature on the stereoselective synthesis of this compound derivatives is not abundant in the provided search results, general principles of stereoselective synthesis can be applied. For instance, if a chiral substituent were to be introduced on the phenyl ring, this could be achieved by using an enantiomerically pure starting material or by employing a chiral catalyst during the synthesis.

In a broader context of related heterocyclic compounds, methodologies for stereoselective synthesis have been developed. For example, stereoselective reductive amination protocols have been established for the synthesis of epoxymorphinan derivatives. nih.gov These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One could envision a strategy where a chiral amine is used in the amide bond coupling reaction with 5-phenyl-3-isoxazolecarboxylic acid. This would lead to the formation of diastereomeric amides, which could potentially be separated by chromatography. Alternatively, a chiral catalyst could be employed in the coupling reaction to favor the formation of one enantiomer over the other.

While direct examples are limited in the provided search results, the principles of asymmetric synthesis are well-established and could be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Pharmacological and Biological Spectrum of N Methyl 5 Phenyl 3 Isoxazolecarboxamide

Anticancer Activity Research

The anticancer potential of phenyl-isoxazole-carboxamide derivatives has been a subject of significant investigation. Studies have demonstrated that these compounds can exhibit moderate to potent antiproliferative activities against various cancer cell lines. nih.gov The specific substitutions on both the phenyl and isoxazole (B147169) rings play a crucial role in determining the potency and selectivity of these molecules. nih.gov

The cytotoxic effects of phenyl-isoxazole-carboxamide derivatives are mediated through various mechanisms. Interestingly, not all derivatives induce cell death through the classical apoptotic pathway.

For instance, studies on a series of N-phenyl-5-carboxamidyl isoxazoles found that the derivative N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3) induced cell death in colon cancer cells through non-apoptotic necrosis . nih.gov Flow cytometric analysis did not show an increase in apoptotic cells, and further investigation confirmed that caspase-3, a key enzyme in apoptosis, was not activated. nih.gov Instead, the mechanism of action for this compound appears to involve the inhibition of the Akt and STAT3 signaling pathways, both of which are critical for cancer cell growth and survival. nih.gov

While some isoxazole-based compounds are known to induce apoptosis, the evidence for closely related phenyl-isoxazole-carboxamides suggests that alternative cell death pathways like necrosis can be triggered. nih.govresearchgate.net

A key aspect of anticancer activity is the ability to halt the uncontrolled proliferation of cancer cells. Phenyl-isoxazole-carboxamide derivatives have demonstrated significant antiproliferative capabilities. nih.gov

The well-known isoxazole-containing drug, Leflunomide, which has a related structure, has been shown to induce cell cycle arrest at the S phase in bladder cancer cell lines. nih.gov This indicates that compounds of this class can interfere with DNA synthesis, preventing cancer cells from replicating. Another compound, 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR), which shares the carboxamide functional group, has been found to suppress cancer cell growth by causing an accumulation of the tumor suppressor protein p53. nih.gov This suggests that carboxamide-containing compounds can influence cell cycle regulation through multiple complex pathways.

The cytotoxic potential of phenyl-isoxazole-carboxamide derivatives has been quantified in numerous in vitro studies against a panel of human cancer cell lines. These studies use the IC₅₀ value, which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Several studies have synthesized and tested series of these derivatives, yielding promising results. For example, some 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives showed potent activity against various cell lines, including melanoma (B16-F1), colon cancer (Colo205), and liver cancer (HepG2). nih.govnih.gov Another study highlighted potent activity against cervical cancer (HeLa) and liver cancer (Hep3B) cell lines. researchgate.netnajah.edu Notably, many of these derivatives showed lower cytotoxicity against the normal human embryonic kidney cell line (Hek293T), suggesting a degree of selectivity for cancer cells. researchgate.netnajah.edu

Interactive Table: In Vitro Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives

Compound Derivative Cancer Cell Line IC₅₀ (µM) Reference
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide HeLa 0.91 najah.edunih.gov
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–carboxamide Hep3B 8.02 najah.edunih.gov
5-methyl-3-phenyl-N-(p-tolyl)isoxazole-4-carboxamide Hep3B 5.96 nih.gov
N-(4-(2-methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide Hep3B 6.93 nih.gov
N-(4-(trifluoromethoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide B16F1 (Melanoma) 0.079 nih.gov
N-(4-chlorophenyl)-5-carboxamidyl isoxazole Colon 38 (Mouse) 2.5 µg/mL nih.gov
N-(4-chlorophenyl)-5-carboxamidyl isoxazole CT-26 (Mouse Colon) 2.5 µg/mL nih.gov

While in vitro studies provide crucial preliminary data, in vivo investigations in animal models are essential to determine a compound's potential as a therapeutic agent. For a novel synthetic naphthofuran carboxamide derivative, which shares a similar functional group, in vivo studies confirmed that it could prevent the growth of liver tumors in a mouse model. nih.gov This effect was linked to the inhibition of the STAT3 pathway, which was also identified as a target in the in vitro studies of N-phenyl-5-carboxamidyl isoxazoles. nih.govnih.gov Although specific in vivo antineoplastic data for the exact phenyl-isoxazole-carboxamide derivatives listed above are not detailed in the provided research, the promising results from related structures in animal models support further investigation.

Anti-inflammatory Properties

In addition to their anticancer activity, isoxazole derivatives are recognized for their anti-inflammatory properties. nih.govscholarsresearchlibrary.com Inflammation is a key factor in many diseases, including arthritis and certain cancers, making compounds with dual anticancer and anti-inflammatory effects particularly valuable.

The anti-inflammatory effects of phenyl-isoxazole-carboxamides are rooted in their ability to modulate specific inflammatory pathways. The antirheumatic drug Leflunomide, chemically known as 5-methyl-N-[4-(trifluoromethyl)phenyl]-isoxazole-4-carboxamide, functions by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). jscimedcentral.com This inhibition suppresses the synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby reducing inflammation. jscimedcentral.com This mechanism also leads to a reduction in proinflammatory cytokines. jscimedcentral.com

Other isoxazole derivatives have been found to exert their anti-inflammatory effects through different mechanisms, such as the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins (B1171923). nih.govlookchem.com Some can also act as antagonists to the macrophage migration inhibitory factor (MIF), an inflammatory cytokine. nih.gov This multiplicity of targets indicates that the phenyl-isoxazole-carboxamide scaffold is a versatile template for developing agents that can intervene in the inflammatory process at various points.

Immunomodulatory Effects

Derivatives of isoxazole have demonstrated significant immunomodulatory capabilities, acting as either stimulators or inhibitors of immune responses. Studies on various 5-amino-3-methylisoxazole-4-carboxylic acid amides and hydrazides reveal a complex spectrum of activity. nih.govnih.gov The specific effect, whether stimulatory or inhibitory, is highly dependent on the nature and position of substituents on the phenyl ring. nih.gov

In research involving cultures of human peripheral blood mononuclear cells (PMBC), these compounds have been shown to differentially affect lymphocyte proliferation and the production of cytokines induced by lipopolysaccharides (LPS). nih.gov For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have been observed to possess regulatory activity on lymphocyte proliferation. nih.gov Specifically, the parent hydrazide tended to show stimulatory activity, while derivatives such as 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) and 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) exhibited primarily inhibitory effects. nih.gov These actions were linked to the compounds' differential influence on the expression of signaling proteins. nih.gov Furthermore, the regulatory effects were more pronounced on the production of Interleukin-1β (IL-1β) than on Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Neuropharmacological Aspects

The isoxazole ring is a core component of compounds with significant neuropharmacological activity, including anticonvulsant properties and interactions with key neurotransmitter systems.

While research on N-methyl-5-phenyl-3-isoxazolecarboxamide itself is specific, related compounds have demonstrated a broad spectrum of anticonvulsant properties. For example, a series of N-phenyl-pyrrolidine-2,5-dione derivatives, which are structurally related hybrid compounds, showed significant anticonvulsant effects in various animal seizure models. nih.gov These models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) induced seizure model, and the psychomotor 6 Hz seizure model. nih.gov

One notable compound from this series demonstrated robust, dose-dependent anticonvulsant activity and was also effective in a model of drug-resistant epilepsy. nih.gov The broad efficacy suggests a complex mechanism of action. nih.gov

Anticonvulsant Activity of a Related Pyrrolidine-2,5-dione Derivative

Seizure ModelED₅₀ (mg/kg)
Maximal Electroshock (MES)49.6
Subcutaneous Pentylenetetrazole (scPTZ)67.4
6 Hz (32 mA)31.3
6 Hz (44 mA) - Drug-Resistant Model63.2

Data sourced from in vivo studies on mice, demonstrating the median effective dose (ED₅₀) required to protect 50% of the animals against seizures. nih.gov

Isoxazole carboxamide derivatives are recognized as significant modulators of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are fundamental to mediating synaptic transmission throughout the central nervous system. nih.gov The isoxazole scaffold, when combined with a carboxamide group, can confer enhanced activity at the AMPA receptor. nih.gov

The interaction is structurally sensitive. For effective binding, the spatial relationship between the phenyl and isoxazole rings is critical. nih.gov Bulky substituents on the phenyl ring can introduce steric hindrance, which may interfere with the compound's ability to optimally interact with allosteric binding sites on the AMPA receptor. nih.gov The ability of these derivatives to modulate AMPA receptor subunits is a key area of research for preventing central sensitization and excitotoxicity. nih.gov

Enzyme Inhibition and Receptor Modulation

The this compound structure is related to compounds known for their potent and often selective inhibition of various enzymes, including kinases and cyclooxygenases.

Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that regulate numerous cellular signaling pathways. nih.gov Developing isoform-selective inhibitors is a significant challenge due to the highly conserved nature of the ATP binding sites among kinase family members. nih.gov However, specific isoxazole-containing compounds have been developed as potent and highly selective inhibitors of CK1 isoforms. By comparing the crystal structures of CK1δ and CK1ε, researchers have successfully designed inhibitors with high selectivity for CK1ε. nih.gov

Inhibitory Activity of Selected Kinase Inhibitors

CompoundTarget KinaseIC₅₀
SR-3029CK1δ>10 µM
SR-3029CK1ε~1 µM
SR-4133CK1δ>10 µM
SR-4133CK1ε~1 µM

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The data highlights the development of inhibitors with moderate to high potency against CK1ε and low potency against CK1δ. nih.gov

The isoxazole ring is a key structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. nih.govresearchgate.net These drugs function by blocking the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation and pain, while having less effect on the COX-1 enzyme that is involved in protecting the stomach lining. semanticscholar.org

Compounds like Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) and its prodrug Parecoxib are potent and selective inhibitors of COX-2 that contain the 3-phenylisoxazole (B85705) moiety. nih.govresearchgate.net The development of selective COX-2 inhibitors was a major advance in medicinal chemistry, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org The phenylsulfonamide group, often attached to the isoxazole ring, is crucial for this selectivity, as it interacts with a specific side pocket present in the COX-2 enzyme but not in COX-1. semanticscholar.org

COX-2 Inhibitory Activity of Related Carboxamide Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
Thiazole Derivative 2a2.6460.9582.766
Thiazole Derivative 2b0.2390.1911.251
Thiazole Derivative 2j1.4420.9571.507
Celecoxib (Reference)0.0480.00223.8

Comparative inhibitory concentrations (IC₅₀) and selectivity ratios for various heterocyclic carboxamide derivatives against COX-1 and COX-2 enzymes. nih.gov

Cholecystokinin-B (CCK-B) Receptor Antagonism

The cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor found predominantly in the central nervous system and gastrointestinal tract, has been a target of significant interest in medicinal chemistry. Antagonists of the CCK-B receptor are investigated for their potential therapeutic applications, including in the management of anxiety, depression, and certain types of cancer, particularly those where gastrin and cholecystokinin (B1591339) are implicated in tumor growth. nih.gov

While research into CCK-B receptor antagonists is extensive, direct studies on this compound for this specific activity are not prominently available in the current scientific literature. However, the broader class of heterocyclic compounds has been explored for CCK-B antagonism. For instance, studies on quinazolinone derivatives have identified potent CCK-B receptor antagonists. nih.gov These compounds have shown inhibitory activity in the nanomolar range (IC₅₀ values from 0.2–975 nM) and have demonstrated the ability to inhibit gastric acid secretion, a process modulated by the CCK-B receptor. nih.gov The general strategy in developing such antagonists often involves creating structures that can effectively block the receptor and suppress the growth-promoting effects of gastrin. nih.gov

The exploration of diverse chemical scaffolds, including isoxazoles, remains a viable strategy in the search for novel CCK-B receptor antagonists. Although specific data for this compound is lacking, the principles of antagonist design suggest that appropriate structural modifications could potentially impart such activity.

Glycoprotein (B1211001) IIb/IIIa Antagonism

Glycoprotein IIb/IIIa (GP IIb/IIIa) is a receptor protein found on the surface of platelets. It plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which cross-links platelets to form a thrombus. nih.govnih.gov Antagonists of the GP IIb/IIIa receptor are potent antiplatelet agents used in the management of acute coronary syndromes and to prevent thrombotic complications during percutaneous coronary interventions. nih.govnih.gov

Currently, the approved parenteral GP IIb/IIIa inhibitors include the monoclonal antibody fragment abciximab, the peptide eptifibatide, and the small molecule tirofiban. nih.govnih.gov These agents act by competing with fibrinogen and von Willebrand factor for the receptor, thereby inhibiting platelet aggregation. nih.gov

A review of the scientific literature reveals no specific studies investigating this compound as a glycoprotein IIb/IIIa antagonist. The development of oral GP IIb/IIIa inhibitors has been challenging, with long-term studies failing to show efficacy and in some cases, indicating a potential for harm. nih.gov Research in this area is focused on specific structural motifs that can effectively and safely inhibit the receptor. The isoxazolecarboxamide scaffold is not among the classes of compounds that have been prominently reported for this activity.

Porphyrinogen (B1241876) Oxidase Inhibition

Porphyrinogen oxidase, also known as protoporphyrinogen (B1215707) oxidase, is an enzyme involved in the heme and chlorophyll (B73375) biosynthetic pathways. In humans, it is the penultimate enzyme in heme synthesis, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme can lead to the accumulation of protoporphyrinogen IX, which can have toxic effects.

There is no scientific literature available that indicates or investigates the potential of this compound as an inhibitor of porphyrinogen oxidase. Research into inhibitors of this enzyme is often focused on herbicides and in the context of certain genetic disorders (variegate porphyria), but the isoxazolecarboxamide chemical class has not been identified as a significant area of investigation for this target.

Prodrug Strategies and Applications for Isoxazolecarboxamide Derivatives

The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, chemical instability, or rapid metabolism. nih.govnih.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov

For isoxazolecarboxamide derivatives, including this compound, several prodrug strategies could theoretically be applied to enhance their therapeutic potential. The core structure contains a secondary amide linkage (-CONH-) which, while generally stable, could be a site for modification. However, more common strategies involve masking polar functional groups or attaching promoieties to improve properties like water solubility or membrane permeability.

Key Prodrug Design Goals and Strategies:

Design Goal Prodrug Strategy Potential Application to Isoxazolecarboxamides
Improve Aqueous Solubility Attachment of polar promoieties such as phosphates, succinates, or amino acids.If a derivative of this compound were developed with a hydroxyl or amino group on the phenyl ring, it could be esterified or amidated with a solubilizing group.
Enhance Permeability/Lipophilicity Masking of polar groups or addition of lipophilic moieties.For an isoxazolecarboxamide with a polar substituent (e.g., a carboxylic acid), it could be converted into an ester prodrug to increase its ability to cross cell membranes.
Targeted Delivery Conjugation of the drug to a ligand that is recognized by a specific transporter or receptor on target cells (e.g., in tumors). nih.govAn isoxazolecarboxamide derivative could be linked to a molecule that targets a specific enzyme or receptor overexpressed in cancer cells, potentially localizing its activity. nih.gov
Sustained Release Design of prodrugs that undergo slow enzymatic or chemical conversion to the active drug.A promoiety could be attached to the isoxazolecarboxamide structure that is slowly cleaved by plasma esterases, leading to a prolonged duration of action.

The transformation from a prodrug to the active drug can occur through enzymatic or chemical processes. youtube.com Common enzymes involved in prodrug activation include esterases, phosphatases, and cytochrome P450s. nih.gov The design of a successful prodrug requires careful consideration of the stability of the prodrug itself, the rate of its conversion, and the safety of the released promoiety. youtube.com While specific examples of prodrugs for this compound are not documented, these general principles form the basis for how its derivatives could be optimized for pharmaceutical applications.

Structure Activity Relationship Sar Studies of N Methyl 5 Phenyl 3 Isoxazolecarboxamide Derivatives

Impact of Substituents on the Isoxazole (B147169) Ring System

The isoxazole ring and its substituents are fundamental to the biological activity of this class of compounds. Modifications to the phenyl ring at the 5-position have been shown to significantly modulate the anticancer and antitubercular properties of these derivatives.

In the context of anticancer activity, the substitution pattern on the 3-phenyl ring of related 5-methyl-isoxazole-4-carboxamide derivatives plays a crucial role. A study focusing on melanoma and other cancer cell lines synthesized a series of N-aryl-5-methyl-3-phenylisoxazole-4-carboxamides and evaluated their cytotoxic effects. The results indicated that the nature and position of substituents on the N-aryl ring were critical for activity. For instance, one of the most potent compounds in this series, with an IC50 value of 0.079 µM against the B16F1 melanoma cell line, featured a specific substitution pattern on the N-phenyl ring. nih.gov Another study highlighted that phenyl-isoxazole-carboxamide analogues demonstrated notable anticancer activity against various cell lines, including hepatocellular carcinoma (Hep3B), with IC50 values in the low micromolar range. rsc.org For example, compounds with certain substitutions showed IC50 values of 5.96 µM, 6.93 µM, and 8.02 µM against Hep3B cells. rsc.org

The following table summarizes the cytotoxic activity of some 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives against the Colo205 cancer cell line.

CompoundSubstituent on N-phenyl ringIC50 (µM) on Colo205
2a 4-methoxyphenyl9.179
2b 3-(trifluoromethyl)phenyl>100
2c 4-(2-methoxyphenoxy)phenyl29.89
2d 4-(methylthio)phenyl10.45
2e 4-(4-chlorophenoxy)phenyl11.56
2f 4-(4-methoxyphenoxy)phenyl27.65

Furthermore, in the development of antitubercular agents, hybrids of 5-phenyl-3-isoxazolecarboxylic acid methyl esters and chalcones have been synthesized. Many of these compounds exhibited potent in-vitro activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) ranging from 0.12 to 16 µg/mL. nih.gov This indicates that the 5-phenyl-isoxazole core is a viable scaffold for developing new antitubercular drugs.

Influence of N-Methyl and Phenyl Moieties on Biological Activity

The N-methyl and N-phenyl groups of the carboxamide functionality are pivotal for the molecule's interaction with its biological targets. While direct SAR studies on the N-methyl group of N-methyl-5-phenyl-3-isoxazolecarboxamide are not extensively documented, the influence of the broader N-substituent is a recurring theme in the literature on isoxazole carboxamides.

The nature of the substituent on the amide nitrogen can drastically alter the biological activity. For example, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the regiochemistry of the amide linker was found to be critical. The indazole-3-carboxamide isomer 12d was a potent inhibitor of calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer, 9c, was inactive even at a concentration of 100µM. nih.gov This highlights the stringent steric and electronic requirements for the amide portion of the molecule to achieve a specific biological effect.

In the context of TRPV1 antagonists, substitution of the isoxazole-3-carboxamide (B1603040) with a 1S, 3R-3-aminocyclohexanol motif was found to provide a good balance of potency and solubility. researchgate.net This underscores the importance of the N-substituent in defining the pharmacokinetic and pharmacodynamic properties of the molecule. Similarly, studies on FLT3 inhibitors based on a 5-methylisoxazole-4-carboxamide (B3392548) core revealed that complex N-aryl substituents, such as a 2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl group, led to highly potent and selective compounds. nih.gov

Conformational Analysis and Receptor Binding Affinity

The three-dimensional conformation of this compound derivatives is a key determinant of their receptor binding affinity and, consequently, their biological activity. The relative orientation of the phenyl and isoxazole rings, as well as the conformation of the carboxamide linker, dictates how the molecule fits into the binding pocket of its target protein.

Crystallographic studies of related compounds provide insight into the likely conformation of this scaffold. For instance, the crystal structure of N,N-dimethyl-3-phenylisoxazole-5-carboxamide shows a dihedral angle of 14.05 (7)° between the isoxazole and phenyl rings. nih.gov This suggests a nearly planar arrangement, which may be favorable for binding to planar recognition sites in a receptor.

Molecular docking studies have been employed to understand the binding modes of isoxazole carboxamide derivatives with various receptors. In the development of AMPA receptor modulators, fluorophenyl-isoxazole-carboxamide derivatives were docked into the receptor to elucidate their binding interactions. huji.ac.il These studies revealed that substituents such as fluorophenyl, methoxy, and tert-butyl were important for achieving good pharmacodynamic properties. huji.ac.il Specifically, compounds ISX-8 and ISX-11 were identified as potent inhibitors of GluA2-containing AMPA receptors, with IC50 values in the low micromolar range. huji.ac.il

The following table presents the inhibitory activity of selected isoxazole-carboxamide derivatives on GluA2-containing AMPA receptors.

CompoundIC50 on GluA2 (µM)IC50 on GluA2/3 (µM)
ISX-8 4.64.79
ISX-11 4.44.62

These computational and experimental findings underscore the importance of conformational rigidity and specific substituent patterns for achieving high binding affinity and biological potency.

Rational Design of Potent Analogues

The rational design of potent analogues of this compound is guided by the SAR principles established in the preceding sections. By systematically modifying the core structure, researchers can optimize the compound's properties for a specific therapeutic target.

One successful example of rational design is the development of a series of 3-aryl-4-isoxazolecarboxamides as agonists of the TGR5 G-protein-coupled receptor. bohrium.com Starting from a high-throughput screening hit, researchers explored the SAR of substitutions on both the amide phenyl ring and the isoxazole phenyl ring. This led to the discovery of potent agonists with pEC50 values as high as 9. The study found that para-substitution on the amide phenyl ring was generally preferred. bohrium.com

Another example is the design of 5-methylisoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors for the treatment of acute myeloid leukaemia. nih.gov Based on the structure of a known inhibitor, a conformational rigidification strategy was employed, leading to the synthesis of quinazoline-containing derivatives. This rational approach resulted in compound 7d , which exhibited an IC50 of 106 nM against FLT3 and excellent selectivity over other kinases. nih.gov

The development of new antitubercular agents has also benefited from the rational design of isoxazole-based compounds. A series of 5-phenyl-3-isoxazolecarboxylic acid methyl ester-chalcone hybrids were synthesized, with many showing high potency and low cytotoxicity. nih.gov This work demonstrates how the isoxazole carboxamide scaffold can be incorporated into hybrid molecules to create novel therapeutic agents.

Pharmacokinetic and Metabolic Fate of N Methyl 5 Phenyl 3 Isoxazolecarboxamide

Absorption and Distribution Profiles

No studies detailing the absorption characteristics (e.g., oral bioavailability, rate of absorption) or the distribution patterns (e.g., tissue penetration, plasma protein binding) of N-methyl-5-phenyl-3-isoxazolecarboxamide could be located.

Biotransformation Pathways and Metabolite Identification

There is no published information identifying the specific metabolic pathways or the chemical structures of metabolites formed from this compound in any biological system.

Enzymatic Systems Involved in Metabolism (e.g., Amidase, NADPH-dependent enzymes)

While it can be hypothesized that amidases and NADPH-dependent enzymes like CYPs would be involved in the metabolism of this compound based on its structure, no experimental evidence confirms the involvement of these or any other specific enzymatic systems.

Species-Specific Metabolic Differences

No comparative metabolic studies across different species have been published for this compound, making it impossible to delineate any species-specific differences in its metabolic fate.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

Spectroscopic techniques are fundamental for the structural confirmation of newly synthesized isoxazole (B147169) carboxamide derivatives. Research teams consistently utilize a combination of Infrared (IR), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize these compounds. nih.govnih.gov

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For isoxazole carboxamide derivatives, a characteristic absorption band for the amide carbonyl (C=O) group is typically observed in the range of 1650-1681 cm⁻¹. researchgate.net

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly employed to determine the molecular weight of the compound, confirming its elemental composition by matching the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found value. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are indispensable for elucidating the precise molecular structure. ¹H-NMR provides information about the number and environment of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton of the molecule. nih.gov These techniques are used to confirm the successful coupling of the isoxazole core with the appropriate aniline (B41778) derivatives. nih.gov

Table 1: Representative Spectroscopic Data for Phenyl-Isoxazole-Carboxamide Derivatives

Technique Feature Typical Observation Reference
IR Amide Carbonyl (C=O) Stretch 1650 - 1681 cm⁻¹ researchgate.net
MS Molecular Ion [M+H]⁺ peak corresponding to the calculated exact mass researchgate.net
¹H-NMR Aromatic Protons Signals in the aromatic region (δ 7.0-8.5 ppm) nih.gov

| ¹³C-NMR | Carbonyl Carbon | Signal corresponding to the amide carbonyl carbon | nih.gov |

Chromatographic Separation Techniques (e.g., Gas Chromatography/Mass Spectrometry (GC/MS), Liquid Chromatography/Mass Spectrometry (LC/MS))

Chromatographic methods are essential for the purification and purity assessment of N-methyl-5-phenyl-3-isoxazolecarboxamide and its analogs.

Column Chromatography: This is a standard purification method used after synthesis to isolate the desired compound from reaction byproducts and unreacted starting materials. researchgate.net The choice of solvent system (e.g., DCM:ethyl acetate) is optimized to achieve effective separation. researchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of chemical reactions and to determine the retention factor (Rf) of the synthesized compounds, which aids in developing purification protocols. researchgate.net

Liquid Chromatography/Mass Spectrometry (LC/MS): This powerful hyphenated technique is used for both the analysis and identification of compounds and their potential metabolites or degradants. nih.gov LC separates the components of a mixture, which are then detected and identified by mass spectrometry, a method valued for its high selectivity and sensitivity in characterizing unknown compounds. nih.gov For very complex samples, comprehensive two-dimensional liquid chromatography (LC×LC) can be employed to achieve higher separation power. lcms.cz

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For analogs of this compound, single-crystal X-ray diffraction has been used to confirm the molecular structure and analyze intermolecular interactions, such as hydrogen bonds, which stabilize the crystal structure. nih.govresearchgate.net

For instance, in the crystal structure of a related compound, 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, the analysis revealed that the benzene (B151609) and isoxazole rings are nearly perpendicular to each other, with a dihedral angle of 82.97 (2)°. nih.govresearchgate.net The crystal structure is stabilized by N—H···O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the molecule's physical properties and for computational studies like molecular docking.

Table 2: Example Crystal Data for an Isoxazole Derivative (5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide)

Parameter Value Reference
Chemical Formula C₁₂H₉F₃N₂O₂ nih.gov
Molecular Weight 270.21 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov

| Dihedral Angle | 82.97 (2)° (Benzene-Isoxazole) | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to predict the properties of molecules and their interactions with biological targets, thereby guiding the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For isoxazole-carboxamide derivatives, docking studies are conducted to identify the possible binding interactions between these compounds and their biological targets, such as the human cyclooxygenase (COX) enzymes. nih.govnih.gov These studies help to rationalize the observed biological activity and selectivity of the compounds by visualizing how they fit into the active site of a protein and which amino acid residues they interact with. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. For isoxazole derivatives, modules such as QiKProp have been used for ADME-T analysis. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, such as poor absorption or potential toxicity, before committing to more extensive experimental testing.

Table 3: Representative Parameters Evaluated in In Silico ADMET Studies

Property Category Example Parameters Purpose Reference
Absorption Caco-2 cell permeability, Human oral absorption Predicts uptake into the bloodstream nih.gov
Distribution Blood-Brain Barrier (BBB) penetration, Plasma protein binding Predicts how the compound distributes throughout the body nih.gov
Metabolism CYP2D6 inhibition Predicts metabolic stability and potential drug-drug interactions nih.gov
Excretion Total clearance Predicts how the compound is eliminated from the body nih.gov

| Toxicity | Ames test (mutagenicity), Carcinogenicity | Predicts potential toxic effects | nih.gov |

Nanotechnology-Based Delivery Systems (e.g., Nano-emulgels for enhanced cellular permeability)

Nanotechnology offers innovative strategies to improve the delivery and efficacy of therapeutic agents. nih.gov For potent but poorly soluble phenyl-isoxazole-carboxamide derivatives, nanotechnology-based delivery systems like nano-emulgels have been developed to enhance cellular permeability. nih.govresearchgate.net

A nano-emulgel is a formulation where a nanoemulsion is incorporated into a gel base, such as Carbopol 940. researchgate.netmmsl.cz This system combines the advantages of nano-sized droplets, which can improve drug solubilization and penetration, with the favorable application properties of a gel. mmsl.czsemanticscholar.org Studies have shown that formulating a potent anti-melanoma isoxazole-carboxamide compound into a nano-emulgel significantly increased its potency. The IC₅₀ value against the B16F1 melanoma cell line was reduced from 0.079 µM to 0.039 µM, demonstrating that this nanotechnology-based approach can substantially improve the cellular uptake and efficacy of the compound. nih.govresearchgate.net

Therapeutic Implications and Future Research Trajectories

Preclinical Development Status

Based on available scientific literature, N-methyl-5-phenyl-3-isoxazolecarboxamide does not appear to be in active preclinical or clinical development as a standalone drug candidate. Research has more prominently focused on structurally related analogs, particularly derivatives of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) and 5-methyl-N-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (an analog of Leflunomide). nih.govnih.gov These related compounds have undergone in-vitro testing, but comprehensive preclinical data packages (including in-vivo efficacy, pharmacokinetics, and toxicology) for this compound itself are not widely reported. Its primary availability appears to be as a chemical for laboratory research purposes. cymitquimica.comsigmaaldrich.com

Potential for Novel Drug Candidates

The isoxazolecarboxamide core is a key feature in numerous compounds explored for various therapeutic applications, indicating the potential of this compound as a scaffold for designing novel drug candidates. The primary area of investigation for related phenyl-isoxazole-carboxamides has been oncology.

Anticancer Activity: Studies on a range of phenyl-isoxazole-carboxamide derivatives have demonstrated their potential as anticancer agents. For instance, a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.gov

One study revealed that these compounds exhibited moderate to potent antiproliferative activities. najah.edu For example, compound 2a in the study showed significant activity against HeLa (cervical cancer) and Hep3B (liver cancer) cell lines. najah.edu Another derivative, compound 2e , was found to be particularly potent against the B16F1 melanoma cell line, with its efficacy further enhanced when delivered via a nano-emulgel formulation. nih.govnih.gov These findings underscore the potential of the phenyl-isoxazole-carboxamide structure as a basis for developing new anticancer therapies.

Compound Derivative*Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Phenyl-isoxazole-carboxamide 2a HeLa0.91DoxorubicinNot Reported
Phenyl-isoxazole-carboxamide 2a Hep3B8.02Doxorubicin2.23
Phenyl-isoxazole-carboxamide 2e B16F10.079Doxorubicin0.056
Phenyl-isoxazole-carboxamide 2e (Nano-emulgel)B16F10.039Doxorubicin0.056

*Note: The table shows data for structurally related phenyl-isoxazole-carboxamide derivatives, not this compound itself. Data sourced from studies on anticancer evaluations. nih.govnajah.edu

Other Therapeutic Areas: Beyond oncology, the isoxazole (B147169) ring is present in drugs with anti-inflammatory and immunomodulatory effects, such as Leflunomide, which is used to treat rheumatoid arthritis. nih.gov This suggests that derivatives of this compound could be explored for inflammatory conditions. The broad biological profile of isoxazoles also includes antimicrobial, neuroprotective, and analgesic properties, opening diverse avenues for future drug discovery programs. rsc.org

Challenges and Opportunities in Isoxazolecarboxamide Research

The development of drugs based on the isoxazolecarboxamide scaffold presents both challenges and significant opportunities.

Challenges:

Synthesis and Scalability: The synthesis of specific isoxazole derivatives can be complex. The formation of the isoxazole ring often relies on 1,3-dipolar cycloaddition reactions, which may require careful control of reagents and conditions, such as the use of specific bases and solvent systems, to achieve good yields. nih.gov Scaling up these synthetic routes for pharmaceutical production can pose chemical engineering challenges.

Structural Optimization: While the isoxazolecarboxamide core is promising, achieving drug-like properties requires extensive structural modification. Researchers must optimize substituents on the phenyl and carboxamide groups to enhance potency, selectivity, and pharmacokinetic profiles while minimizing potential toxicity. rsc.orgnih.gov For example, studies have shown that the presence and position of electron-withdrawing groups can significantly influence cytotoxic effects. nih.gov

Inherent Resistance: As with many anticancer agents, the potential for cancer cells to develop resistance to isoxazolecarboxamide-based drugs is a significant hurdle that needs to be addressed during development. nih.govnih.gov

Opportunities:

Broad Biological Activity: The proven versatility of the isoxazole ring in targeting different biological pathways provides a major opportunity. rsc.org The scaffold can be chemically modified to create large libraries of compounds for screening against a wide range of diseases, from cancer to infections and inflammatory disorders. rsc.orgnih.gov

Structural Versatility: The isoxazole ring is an electron-rich aromatic structure that is amenable to various chemical modifications. nih.gov This allows for fine-tuning of the molecule's properties to improve its interaction with specific biological targets.

Combination Therapies: Isoxazolecarboxamides that act on specific cellular pathways, such as the DNA damage response, could be highly effective in combination with traditional chemotherapy or radiotherapy. nih.gov This represents a significant opportunity to enhance the efficacy of existing cancer treatments.

Emerging Research Directions for this compound

Future research on this compound and its analogs is likely to follow several emerging trends in drug discovery.

Targeted Drug Delivery: A key area of innovation is the use of novel drug delivery systems to improve the therapeutic index of potent compounds. As demonstrated with a related phenyl-isoxazole-carboxamide, formulating the drug into a nano-emulgel significantly improved its permeability and potency against melanoma cells. nih.govnih.govresearchgate.net This approach could be applied to this compound derivatives to enhance their delivery to tumor sites and reduce systemic exposure.

Exploration of Novel Mechanisms: While much of the focus has been on cytotoxicity, future studies could delve deeper into the specific molecular mechanisms of action. Research into related compounds has pointed towards the induction of cell cycle arrest. nih.gov Investigating how this compound and its derivatives interact with specific kinases, cell cycle proteins, or DNA repair pathways could reveal novel targets. nih.gov

Application in Fibrotic Diseases: Some isoxazole-carboxamide derivatives have shown promising antifibrotic activity in preclinical models. nih.govnih.gov This suggests a potential new therapeutic application for this class of compounds in treating diseases characterized by excessive fibrosis, such as in the liver.

Hybrid Molecule Design: An emerging strategy involves creating hybrid molecules that combine the isoxazolecarboxamide scaffold with other pharmacologically active moieties. nih.gov This approach aims to develop multifunctional drugs that can hit multiple targets simultaneously, potentially leading to synergistic therapeutic effects and overcoming drug resistance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.